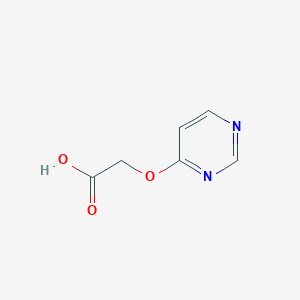
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate is a synthetic organic compound that features a pyrazine ring substituted with an acetyl group and a phenyl acetate moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones.
Acetylation: Introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base.
Phenyl acetate attachment: This step might involve esterification reactions where phenol derivatives are reacted with acetic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrazine ring or the acetyl group, potentially forming alcohols or amines.
Substitution: The phenyl acetate moiety can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for nucleophilic substitution might involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with pyrazine rings are often explored for their potential antimicrobial, antifungal, and anticancer activities. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics would be key areas of research.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.
作用機序
The mechanism of action of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate.
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate.
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an acetate.
Uniqueness
The uniqueness of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C14H16N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-7,9H,8,10H2,1-2H3 |
InChIキー |
SOHQBFJBPXIDSI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





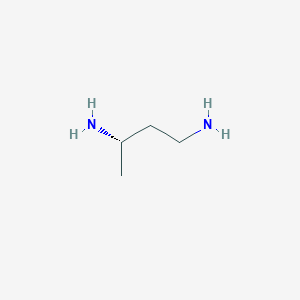

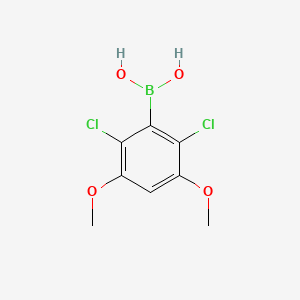
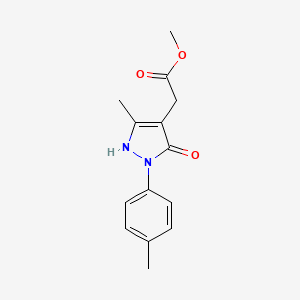
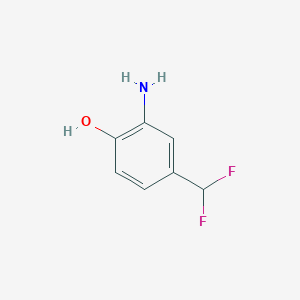
![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
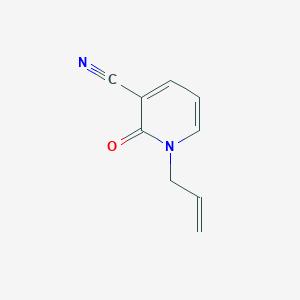
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
